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Introduction

KN1022, also known as Envafolimab, is a novel, subcutaneously administered, single-domain
antibody targeting the programmed death-ligand 1 (PD-L1).[1][2] Developed by Alphamab
Oncology, KN1022 represents a significant advancement in cancer immunotherapy, offering a
convenient alternative to intravenously administered checkpoint inhibitors.[3][4][5] Its unique
structure, a fusion of a humanized single-domain anti-PD-L1 antibody with a human IgG1 Fc
fragment, allows for high affinity binding to PD-L1, thereby blocking its interaction with the PD-1
receptor on T-cells and reactivating the host immune response against tumor cells.[1][2][6] This
guide provides a comprehensive overview of the safety and toxicity profile of KN1022, drawing
from available preclinical and clinical trial data.

Preclinical Toxicology

Detailed quantitative preclinical toxicology data for KN1022, such as LD50 (median lethal dose)
and NOAEL (No-Observed-Adverse-Effect Level), are not extensively available in the public
domain, which is common for proprietary therapeutic agents in development. However,
preclinical studies have indicated that envafolimab exhibits a significant tumor-inhibitory effect.
[3] Functional tests in mixed lymphocyte reaction (MLR) assays demonstrated that envafolimab
can activate CD4-positive T cells to release interferon-gamma (IFN-y), with a more potent effect
observed compared to durvalumab at the same molar concentration.[3] In vivo studies in NOD-
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SCID mice with A375 human melanoma cells showed that envafolimab has a half-life of
approximately 72 hours and exhibits antitumor activity.[6]

Clinical Safety and Tolerability

The clinical safety profile of KN1022 has been evaluated in several Phase | and Phase Il
studies, demonstrating a manageable and favorable safety profile in patients with advanced
solid tumors.

Phase | Studies

A first-in-human, open-label, Phase I trial (NCT02827968) in the United States enrolled 28
patients with various advanced solid tumors. The study consisted of a dose-escalation phase
(0.01-10 mg/kg once weekly) and a dose-exploration phase (300 mg once every 4 weeks).[3]
[4][5][7] Key findings from this study include:

o No Dose-Limiting Toxicities (DLTs): No DLTs were reported during the dose-escalation
phase, even at the highest dose of 10 mg/kg.[4][5][7]

» No Injection-Site Reactions: No significant injection-site reactions were observed.[4][5][7]

o Most Common Adverse Events: The most frequently reported treatment-emergent adverse
events (TEAEs) were generally mild and included fatigue, nausea, and diarrhea.[4][8]

Another Phase | study in Japanese patients with advanced solid tumors also showed that
envafolimab was well-tolerated. In this trial, no DLTs were reported in the dose-escalation
phase (1.0, 2.5, and 5.0 mg/kg once weekly) or the dose-expansion phase (2.5 or 5.0 mg/kg
every 2 weeks and 300 mg every 4 weeks).[9]

A Phase | study in Chinese patients with advanced solid tumors (N=287) also demonstrated a
favorable safety profile, with no DLTs observed during dose escalation (0.1 to 10.0 mg/kg once
weekly).[10]

Phase Il Studies

A pivotal Phase Il trial in China evaluated the efficacy and safety of envafolimab in 103 patients
with previously treated microsatellite instability-high (MSI-H) or mismatch repair deficient
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(dMMR) advanced solid tumors. The findings corroborated the manageable safety profile
observed in Phase | studies.

Summary of Treatment-Related Adverse Events (TRAES)

The following tables summarize the incidence of treatment-related adverse events (TRAES)
observed in key clinical trials of KN1022 (Envafolimab).

Table 1: Most Common Treatment-Related Adverse Events (All Grades) in Patients with
Advanced Solid Tumors (Phase | - US Study)

Adverse Event Incidence (%) (N=28)
Fatigue 29%
Nausea 18%
Diarrhea 14%
Hypothyroidism 14%

Data sourced from a retrospective study on envafolimab.[8]

Table 2: Grade 3-4 Treatment-Related Adverse Events in Patients with MSI-H/dMMR Advanced
Solid Tumors (Phase Il Study)

Adverse Event Incidence (%)
Leukopenia 17%
Asthenia 17%
Rash 16%
Hypothyroidism 16%
Hyperthyroidism 12%
Decreased neutrophil count 12%
Anemia 12%
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Data sourced from a review article on envafolimab.[3]

Table 3: Immune-Related Adverse Events (irAEs) in Chinese Patients with Advanced Solid
Tumors (Phase | Study)

Adverse Event Incidence (%) (N=287)
Hypothyroidism >2%
Hyperthyroidism >2%
Immune-related hepatitis >2%
Rash 22%

The incidence of all-grade immune-related adverse events was 24.0%.[10]

Experimental Protocols
Phase | First-in-Human Study (NCT02827968)

« Study Design: This was an open-label, multicenter, dose-escalation and dose-exploration
study.

» Patient Population: Patients with histologically or cytologically confirmed advanced or
metastatic solid tumors who had failed standard therapy.

e Dose Escalation Phase:
o A modified 3+3 design was used.

o Patients received subcutaneous envafolimab at doses ranging from 0.01 to 10 mg/kg once
weekly.

o Dose-limiting toxicity (DLT) was evaluated during the first 28 days of treatment.
e Dose Exploration Phase:

o Patients received a fixed dose of 300 mg of envafolimab subcutaneously once every 4
weeks.[5][7]
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o Safety Assessments: Adverse events were monitored continuously and graded according to
the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-
CTCAE) version 4.03.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Mechanism of action of KN1022 in blocking the PD-1/PD-L1 signaling pathway.
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Experimental Workflow for a Phase | Dose-Escalation
Study
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Caption: A simplified workflow of a typical 3+3 dose-escalation clinical trial design.

Conclusion

KN1022 (Envafolimab) has demonstrated a manageable and favorable safety profile in clinical
trials involving patients with a range of advanced solid tumors. The subcutaneous
administration offers a significant advantage in terms of patient convenience. The observed
treatment-related adverse events are consistent with the known safety profile of PD-1/PD-L1
inhibitors. No dose-limiting toxicities were observed in Phase | dose-escalation studies, and the
incidence of severe immune-related adverse events is comparable to other agents in its class.
Ongoing and future studies will further delineate the long-term safety and efficacy of KN1022 in
various cancer types and in combination with other therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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